2-(3-Phenylpropanamido)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(11-10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOIKDHVQKNPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Phenylpropanamido Benzoic Acid and Its Analogues
Retrosynthetic Analysis of the 2-(3-Phenylpropanamido)benzoic Acid Framework
A retrosynthetic analysis of this compound simplifies the synthetic planning by disconnecting the molecule at its most strategic bonds. The most logical disconnection is at the amide linkage (C-N bond), as this is a common and reliable bond-forming reaction in organic synthesis.
This primary disconnection yields two readily available starting materials:
Anthranilic acid (2-aminobenzoic acid) : An aromatic amino acid that serves as the amine component.
3-Phenylpropanoic acid : A carboxylic acid that provides the acyl group.
The forward synthetic pathway, therefore, involves the coupling of these two precursors through an amidation reaction. The specific conditions and reagents used to facilitate this coupling are critical and form the basis of the various synthetic methodologies discussed in the subsequent sections. This approach is fundamental to creating not only the target molecule but also a wide array of its analogues by simply varying the substituents on either the anthranilic acid or the phenylpropanoic acid starting materials.
Classical Amidation Reactions in the Synthesis of Benzoic Acid Derivatives
Classical amidation methods are well-established and widely used for the synthesis of N-acyl anthranilic acid derivatives. These methods can be broadly categorized into direct techniques and those requiring the activation of the carboxylic acid.
Direct amidation involves the condensation of a carboxylic acid and an amine with the elimination of a water molecule. However, this approach presents a significant challenge: the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. libretexts.orgencyclopedia.pub To overcome this, thermal dehydration at high temperatures (typically above 160-180°C) is required to drive the reaction towards amide formation. encyclopedia.pubmdpi.com
Key features of direct thermal amidation:
High Temperatures : Necessary to overcome the stability of the ammonium salt intermediate. encyclopedia.pub
Water Removal : Often facilitated by azeotropic distillation using a Dean-Stark apparatus to shift the equilibrium towards the product. encyclopedia.pubmdpi.com
Limited Scope : The harsh conditions make this method unsuitable for sensitive or highly functionalized substrates. encyclopedia.pub
While simple in concept, the energy requirements and potential for side reactions limit the general applicability of direct thermal amidation in laboratory and industrial settings.
A more common and versatile approach involves the activation of the carboxylic acid to enhance its electrophilicity, allowing the amidation to proceed under milder conditions. fishersci.it This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.
Acyl Chloride Formation: One of the most traditional methods is the conversion of the carboxylic acid (3-phenylpropanoic acid) into a highly reactive acyl chloride. fishersci.itsemanticscholar.orgiajpr.com This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). iajpr.comucl.ac.uk The resulting acyl chloride readily reacts with the amine (anthranilic acid) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. fishersci.it
Use of Coupling Reagents: Peptide coupling reagents are extensively used to facilitate amide bond formation by creating a highly reactive activated ester intermediate in situ. These reagents are particularly valuable for their efficiency and mild reaction conditions, which helps in preserving stereochemical integrity when using chiral molecules. ucl.ac.ukresearchgate.net
Common coupling agents include:
Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.itucl.ac.ukchemistrysteps.com EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. chemistrysteps.com The mechanism involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.comyoutube.comyoutube.com
Phosphonium Salts : Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).
Uronium/Amidinium Salts : Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU. ucl.ac.uk These are often used with additives like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and minimize racemization. fishersci.it
| Activating Agent | Typical Co-reagent/Base | Byproduct | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine, Triethylamine | SO₂, HCl | Low cost, high reactivity | Harsh reagent, generates acidic gas |
| EDC (Carbodiimide) | HOBt, DMAP | Water-soluble urea | Mild conditions, easy byproduct removal | Higher cost, potential allergen |
| DCC (Carbodiimide) | HOBt, DMAP | Insoluble dicyclohexylurea (DCU) | Effective, inexpensive | DCU can be difficult to filter, potential allergen |
| HATU (Uronium Salt) | DIPEA | Tetramethylurea | Very high efficiency, low racemization | High cost, potential explosive hazard |
Advanced Synthetic Routes for N-Acyl Anthranilic Acid Derivatives
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for amide bond formation, moving away from the limitations of classical approaches.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. scielo.brrsc.org
For the synthesis of N-acyl anthranilic acids and related amides, microwave heating can be applied to:
Direct Amidation : Solvent-free, microwave-assisted direct amidation of carboxylic acids and amines has been shown to be effective, sometimes with a catalyst like ceric ammonium nitrate. nih.govnih.gov
Ullmann Condensation : In the synthesis of N-aryl anthranilic acid analogues, microwave heating significantly shortens the reaction times for Ullmann coupling compared to conventional heating. scielo.brresearchgate.net
Catalyst-Assisted Reactions : Microwave irradiation can be combined with solid acid catalysts, providing quantitative yields of amides in very short reaction times. rsc.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (uniform) |
| Energy Efficiency | Lower | Higher |
| Solvent Use | Often requires high-boiling solvents | Allows for solvent-free conditions or use of low-boiling solvents |
| Yields | Variable | Often higher due to reduced side reactions |
The development of "green" synthetic methods is a major focus in modern chemistry, aiming to reduce waste, avoid hazardous reagents, and improve atom economy. sigmaaldrich.combohrium.com The formation of amide bonds, a key reaction in pharmaceuticals, has been a prime target for such innovations. mdpi.com
Catalytic Direct Amidation: A significant advancement is the use of catalysts that enable the direct amidation of carboxylic acids and amines under milder conditions than traditional thermal methods. Boron-based catalysts are particularly prominent. bohrium.com
Boric Acid (B(OH)₃) : A simple, inexpensive, and low-toxicity catalyst that can facilitate direct amidation, often with azeotropic water removal. sciepub.comgalchimia.comorgsyn.org It is believed to work by forming a mixed anhydride (B1165640) intermediate with the carboxylic acid. sciepub.com This method has been successfully applied to the synthesis of active pharmaceutical ingredients. capes.gov.brorgsyn.org
Other Boron Catalysts : More complex boronic acids and borate (B1201080) esters have also been developed as effective catalysts. ucl.ac.ukacs.orgnih.gov
Other Metal Catalysts : Catalytic amounts of other metals, such as titanium (e.g., TiF₄), have also been shown to promote direct amidation. rsc.org
Solvent-Free and Biocatalytic Methods:
Solvent-Free Reactions : Performing reactions without a solvent, or "neat," is a core principle of green chemistry. Solvent-free amidation can be achieved by heating a mixture of a carboxylic acid and an amine with a catalyst, sometimes using trituration (grinding) to initiate the reaction. semanticscholar.orgresearchgate.net
Biocatalysis : The use of enzymes, such as lipases, offers a highly selective and environmentally friendly route to amide synthesis. numberanalytics.com These reactions occur under very mild conditions, though organic solvents may sometimes be needed to minimize competing hydrolysis. researchgate.net
Stereoselective Synthesis Considerations for Related Chiral Analogues
The introduction of stereocenters into analogues of this compound, particularly within the N-acyl side chain, is crucial for exploring their structure-activity relationships and potential biological activities. Achieving high levels of stereocontrol can be accomplished through various asymmetric synthesis strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral building blocks.
A common approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of chiral N-acyl anthranilic acid derivatives, a chiral amine or alcohol can be used to form a chiral amide or ester. For instance, a chiral oxazolidinone auxiliary can be acylated with a desired carboxylic acid, and subsequent reactions, such as alkylations or aldol (B89426) additions, can proceed with high diastereoselectivity. The auxiliary is then cleaved to yield the enantiomerically enriched product.
Enantioselective catalysis offers a more atom-economical approach. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can be employed to control the stereochemistry of the acylation reaction itself. For example, a kinetic resolution of a racemic acylating agent can be achieved using a chiral catalyst, leading to the preferential formation of one enantiomer of the N-acyl anthranilic acid. Recent advancements in racemization-free coupling reagents for peptide synthesis, such as those based on ynamides or specific activating agents like T3P (propanephosphonic acid anhydride), can also be adapted for the enantioselective synthesis of chiral amides from amino acids and carboxylic acids, minimizing the loss of stereochemical integrity. rsc.orgmasterorganicchemistry.com
The use of a chiral pool of starting materials provides another direct route. Enantiomerically pure starting materials, such as chiral carboxylic acids or their derivatives, can be directly coupled with an anthranilic acid derivative to form the desired chiral analogue. For example, enantiomerically pure 3-phenylpropanoic acid derivatives can be activated and reacted with an anthranilic acid ester to yield the target chiral compound.
A notable example in a related system is the asymmetric synthesis of β-amino amides through a catalytic enantioconvergent 2-aza-Cope rearrangement. nih.gov This method, catalyzed by chiral phosphoric acids, allows for the dynamic kinetic resolution of α-stereogenic-β-formyl amides, establishing new C-N and C-C bonds with high diastereo- and enantioselectivity. nih.gov Such strategies could potentially be adapted for the synthesis of chiral analogues of this compound.
Table 1: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |
| Enantioselective Catalysis | Use of a chiral catalyst to control the stereochemical outcome. | High atom economy, catalytic amounts of chiral material needed. | Catalyst development can be challenging and costly. |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Direct and often straightforward. | Limited by the availability of suitable chiral starting materials. |
Functional Group Interconversion Strategies for Structural Diversification
Functional group interconversion (FGI) is a powerful tool for the structural diversification of this compound and its analogues, allowing for the synthesis of a library of compounds from a common intermediate. These transformations can target various parts of the molecule, including the carboxylic acid group, the amide linkage, and the aromatic rings.
The carboxylic acid group is a prime target for modification. It can be readily converted into a variety of other functional groups. For instance, esterification with different alcohols can produce a range of esters. Amidation with various amines leads to the formation of diverse secondary amides. Reduction of the carboxylic acid can yield a primary alcohol, which can then undergo further reactions such as oxidation to an aldehyde or conversion to an alkyl halide. Decarboxylation can also be employed to replace the carboxyl group with other substituents.
The amide bond itself can be a point of diversification, although it is generally stable. Under certain conditions, it can be hydrolyzed back to the parent amine (anthranilic acid derivative) and carboxylic acid, allowing for the introduction of different acyl groups. Alternatively, reduction of the amide can furnish a secondary amine.
Modifications of the aromatic rings provide another avenue for diversification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can introduce a variety of substituents onto either the benzoic acid ring or the phenyl ring of the side chain. The directing effects of the existing substituents will govern the position of the new functional groups. For example, the amido group is an ortho-, para-director, which will influence the site of substitution on the benzoic acid ring.
Late-stage functionalization strategies are particularly valuable for diversifying complex bioactive molecules. nih.gov These methods allow for the modification of a molecule in the final steps of a synthetic sequence, enabling the rapid generation of analogues. For example, catalytic methods for the N-H bond functionalization of amides have been developed, which could be applied to modify the amide nitrogen of this compound. nih.gov
Table 2: Examples of Functional Group Interconversions for Structural Diversification
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid (-COOH) | Alcohol, Acid Catalyst | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Amine, Coupling Agent (e.g., DCC, EDC) | Amide (-CONR₂) |
| Carboxylic Acid (-COOH) | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
| Amide (-CONH-) | Strong Acid/Base, Heat | Carboxylic Acid + Amine |
| Amide (-CONH-) | Reducing Agent (e.g., LiAlH₄) | Secondary Amine (-CH₂NH-) |
| Aromatic Ring (Ar-H) | HNO₃, H₂SO₄ | Nitro-Aromatic (Ar-NO₂) |
| Aromatic Ring (Ar-H) | Br₂, FeBr₃ | Bromo-Aromatic (Ar-Br) |
Molecular Design and Structure Activity Relationship Sar Investigations of 2 3 Phenylpropanamido Benzoic Acid
Rationale for Structural Modifications within the 2-(3-Phenylpropanamido)benzoic Acid Framework
The primary rationale for undertaking structural modifications of the this compound framework is to enhance its biological activity, selectivity, and pharmacokinetic properties. A key area of investigation for closely related analogs has been in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.govnih.gov The core structure of this compound presents several opportunities for modification, including the two aromatic rings, the propyl chain, and the amide linkage.
Systematic Exploration of Substituent Effects on Aromatic Rings
The electronic and steric properties of substituents on both the phenyl and benzoic acid rings play a critical role in the molecule's interaction with its biological target. The systematic exploration of these effects is a cornerstone of SAR studies.
Table 1: Hypothetical Substituent Effects on the Phenyl Ring This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this exact scaffold is limited.
| Substituent (R) | Position on Phenyl Ring | Potential Effect on Activity | Rationale |
|---|---|---|---|
| -H | - | Baseline | Unsubstituted parent compound. |
| -Cl, -F | para | Potentially increased | Halogens can enhance binding through halogen bonding and increase metabolic stability. |
| -CH3, -C2H5 | para | Potentially increased | Small alkyl groups can increase hydrophobic interactions within the binding pocket. |
| -OCH3 | para | Variable | Can introduce both steric bulk and electronic effects (electron-donating), which may or may not be favorable depending on the target. |
| -CF3 | para | Potentially increased | The trifluoromethyl group is a strong electron-withdrawing group and can enhance binding and metabolic stability. |
Modifications to the benzoic acid ring can influence the acidity of the carboxylic acid group and introduce new interaction points with the target protein. The position and nature of substituents are critical. Studies on other benzoic acid derivatives have shown that hydroxyl groups, for example, can significantly impact inhibitory activity, often through the formation of additional hydrogen bonds. nih.govijarsct.co.in
Table 2: Hypothetical Substituent Effects on the Benzoic Acid Moiety This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for this exact scaffold is limited.
| Substituent (X) | Position on Benzoic Acid Ring | Potential Effect on Activity | Rationale |
|---|---|---|---|
| -H | - | Baseline | Unsubstituted parent compound. |
| 5-Cl | 5 | Potentially increased | The introduction of a chloro group can alter the electronic properties and provide additional interactions. |
| 5-NO2 | 5 | Potentially decreased | A strong electron-withdrawing group at this position may negatively impact the pKa of the carboxylic acid, potentially weakening the key hydrogen bond interaction. |
| 4-OH | 4 | Potentially increased | A hydroxyl group could form an additional hydrogen bond with the target protein. |
| 5-SO2NHR' | 5 | Potentially increased | As seen in related Mcl-1/Bfl-1 inhibitors, a sulfonamide group can provide additional hydrogen bonding opportunities and improve binding affinity. nih.gov |
Modulation of the Propyl Chain and Amide Linkage
The three-carbon propyl chain and the amide linkage that connects the phenylpropanoyl group to the benzoic acid moiety are crucial for the molecule's conformation and flexibility.
The length of the aliphatic chain determines the distance between the phenyl ring and the benzoic acid core, influencing how the molecule spans different regions of the binding site. Variations in chain length can be explored to optimize this distance. Introducing unsaturation, such as a double or triple bond, would rigidify the chain and alter the geometry of the molecule, which could either enhance or diminish binding depending on the conformational requirements of the target.
Replacing one of the methylene (B1212753) groups in the propyl chain with a heteroatom like oxygen or sulfur can introduce new hydrogen bond accepting or donating capabilities and alter the chain's flexibility and polarity. However, a key finding in the development of related 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1 was that replacing a flexible carbon linker with a more rigid amide group resulted in a significant decrease in binding affinity to both proteins. nih.gov This suggests that the flexibility of the linker is crucial for optimal binding in this specific context, and that the introduction of the amide nitrogen and carbonyl group in the this compound structure may represent a point of negative steric or electronic interaction, or a loss of necessary conformational freedom. Further investigation into replacing the amide linkage with more flexible isosteres could be a viable strategy for improving activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling for this compound derivatives involves establishing a statistical relationship between the variations in the structural properties of the molecules and their observed biological activities. researchgate.net These models are powerful tools in medicinal chemistry for optimizing lead compounds and predicting the activity of novel molecules prior to their synthesis. The development of a robust QSAR model follows a structured process that includes dataset selection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation. researchgate.netchitkara.edu.in
For derivatives of benzoic acid, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, such as antimicrobial or enzyme inhibitory effects. dergipark.org.trnih.gov These studies typically involve creating a dataset of compounds with known activities, from which a training set for model building and a test set for external validation are selected. scielo.br The goal is to create a model that is not only statistically significant but also possesses high predictive power for new, untested compounds. researchgate.net
The foundation of a QSAR model lies in the molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. dergipark.org.tr For derivatives of this compound, a wide array of descriptors can be calculated to capture different aspects of the molecular structure. These are broadly categorized as follows:
Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule. Examples include molecular connectivity indices (e.g., zero, first, and second order) and shape indices like Kier's alpha shape indices. chitkara.edu.innih.gov
Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and total energy. chitkara.edu.in
Lipophilic Descriptors: The most common lipophilic descriptor is Log P, which quantifies the hydrophobicity of a molecule. chitkara.edu.in Hydrophobicity is often a critical factor in how a drug is absorbed, distributed, metabolized, and excreted.
3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule. They can include steric, electrostatic, and hydrophobic fields, which are particularly important for understanding the interaction between the molecule and its biological target. dergipark.org.tr
In studies of related benzoic acid derivatives, a variety of descriptors have been shown to be important for biological activity. For instance, in one study on benzoylaminobenzoic acid derivatives, descriptors related to hydrophilicity and hydrophobicity, as well as electro-topological state indices, were found to be significant. dergipark.org.tr Another study on p-amino benzoic acid derivatives indicated that electronic parameters like total energy and LUMO energy were crucial in explaining antimicrobial activity. chitkara.edu.in
The selection of descriptors is a critical step, as the inclusion of irrelevant or redundant descriptors can lead to overfitting and a model with poor predictive ability. Therefore, various statistical methods are employed to select a subset of descriptors that are most correlated with the biological activity.
| Descriptor Type | Examples | Potential Relevance for this compound |
| Topological | Molecular Connectivity Indices (⁰χ, ¹χ, ²χ), Kier's Shape Indices (κ₁, κα₁) | Describes molecular size, shape, and branching, which can influence binding to a target. |
| Electronic | HOMO Energy, LUMO Energy, Total Energy (Te) | Relates to the reactivity of the molecule and its ability to participate in electronic interactions with a receptor. |
| Lipophilic | Log P | Indicates the hydrophobicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. |
| 3D Field | Steric, Electrostatic, and Hydrophobic Fields | Provides a detailed 3D representation of the interaction potential of the molecule with its biological target. |
The reliability and predictive capacity of a QSAR model must be rigorously assessed through statistical validation. researchgate.net This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. scielo.br Validation is typically divided into two main categories: internal validation and external validation.
Internal Validation assesses the robustness of the model using the training set data. A common and reliable method is cross-validation , particularly the leave-one-out (LOO) and leave-N-out (LNO) techniques. scielo.br In LOO cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (q²) is a key statistic derived from this process, with a q² > 0.5 generally considered indicative of a good model. nih.gov Another internal validation technique is y-randomization , where the biological activity data is randomly shuffled to generate new datasets. A QSAR model is then built on these shuffled datasets. If the original model is robust, the models built on the randomized data should have significantly lower correlation coefficients. scielo.br
External Validation is considered the most stringent test of a model's predictive power. scielo.br It involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. researchgate.net The predictive ability is often evaluated using the predicted correlation coefficient (R²pred or Q²ext). scielo.br A high value for this parameter indicates that the model can successfully predict the activities of new, unseen compounds.
Key statistical parameters used in the validation of QSAR models are summarized in the table below.
| Parameter | Description | Common Acceptance Criteria |
| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | A value close to 1 indicates a good fit. |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | q² > 0.5 is generally considered acceptable. |
| F-test (Fischer's value) | Indicates the statistical significance of the model. | A high F-value suggests a statistically significant model. |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | A lower value indicates a better model. |
| R²ext (External validation r²) | Measures the predictive power of the model on an external test set. | A value > 0.6 is often considered indicative of a good predictive model. |
Chemoinformatic Tools for Library Design and Virtual Screening
Chemoinformatic tools play a pivotal role in modern drug discovery by enabling the design of compound libraries and the execution of virtual screening campaigns to identify promising hit molecules. nih.gov For a scaffold like this compound, these tools can be used to explore a vast chemical space and prioritize compounds for synthesis and biological testing.
Library Design involves the creation of a virtual library of derivatives based on the this compound core structure. This is achieved by systematically modifying different parts of the molecule, such as the phenyl ring or the benzoic acid moiety, with various substituents. Chemoinformatic software can be used to enumerate all possible combinations of these substituents and to filter the resulting virtual library based on desirable physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness.
Virtual Screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a biological target. nih.gov There are two main approaches to virtual screening:
Ligand-based virtual screening: This approach is used when the 3D structure of the target is unknown but a set of active ligands is available. A pharmacophore model or a QSAR model can be built based on the known active compounds and then used to screen a database for molecules with similar properties.
Structure-based virtual screening (SBVS): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. nih.gov This involves docking the compounds from a virtual library into the binding site of the target and scoring them based on their predicted binding affinity. nih.gov This method can provide detailed insights into the molecular interactions between the ligand and the target, guiding the design of more potent inhibitors.
For instance, if this compound is known to inhibit a particular enzyme, SBVS could be used to screen a database of compounds to find other molecules that fit into the enzyme's active site and form favorable interactions. nih.govnih.gov The top-scoring compounds would then be considered for acquisition or synthesis and subsequent biological evaluation.
Mechanistic Investigations of Biological Interactions Pre Clinical, in Vitro, Cellular Models
Enzyme Target Identification and Inhibition Profiling (in vitro, cell-free systems)
No specific enzyme targets have been identified for 2-(3-phenylpropanamido)benzoic acid in the reviewed literature. While related anthranilic acid derivatives have been investigated as inhibitors of various enzymes, this information cannot be directly extrapolated to the subject compound.
Kinetic Analysis of Enzyme-Inhibitor Interactions
There are no available studies detailing the kinetic parameters (e.g., Kᵢ, IC₅₀) of this compound with any specific enzyme.
Binding Site Characterization through Mutational Analysis
Research on the binding site interactions of this compound through methods such as site-directed mutagenesis of a target enzyme is not present in the current body of scientific literature.
Receptor Binding Studies and Ligand-Receptor Dynamics (in vitro)
Specific data from receptor binding assays for this compound are not available.
Competitive Binding Assays
There are no published studies that have utilized competitive binding assays to determine the affinity of this compound for any specific receptor.
Allosteric Modulation Investigations
Investigations into the potential allosteric modulation of any receptor by this compound have not been reported.
Cellular Pathway Modulation Studies (in vitro, non-human cell lines)
There is a lack of published research on the effects of this compound on specific cellular signaling pathways in non-human cell lines. While studies on related compounds might suggest potential pathways of interest, direct evidence for this specific molecule is absent.
Analysis of Cell Cycle Regulation Mechanisms
Current literature searches did not yield specific preclinical in vitro studies investigating the direct effects of this compound on cell cycle regulation. While related benzamide (B126) derivatives have been noted to influence cell cycle progression, specific data for this compound is not available.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis)
Investigations into the pro-apoptotic potential of compounds structurally related to this compound have provided insights into potential mechanisms of action.
A study on 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) , a structurally similar compound, demonstrated its ability to induce apoptosis in human lens epithelial cells (HLECs). The mechanism was shown to be mediated through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress, ultimately leading to the activation of the mitochondrial apoptosis pathway. sigmaaldrich.com Key findings from this study indicated that NPPB treatment led to increased intracellular Ca2+ levels and elevated expression of ER stress-associated proteins such as p-PERK, PERK, ATF6, JNK, and CHOP. sigmaaldrich.com Furthermore, an increase in caspase-12 expression was observed, suggesting that apoptosis is triggered via both ER stress and the mitochondrial pathway. sigmaaldrich.com
Another related compound, 5-(3-Phenylpropanamido)-2-(phenylsulfonamido)benzoic acid , has been identified as a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1. These proteins are members of the Bcl-2 family, which are crucial regulators of the intrinsic apoptotic pathway. By inhibiting Mcl-1 and Bfl-1, this compound disrupts the protective mechanisms of cancer cells, thereby promoting cell death.
In a different context, studies on 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) in human erythroleukemia K562 and RK562 cells revealed that it could protect these cells from cisplatin-induced apoptosis. cymitquimica.com This was achieved by decreasing the Bax/Bcl-2 expression ratio and reducing the levels of cytochrome C and caspase-3. cymitquimica.com
Table 1: Effects of Structurally Similar Compounds on Apoptotic Pathways
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) | Human Lens Epithelial Cells (HLECs) | Induces apoptosis via ROS generation, ER stress, and the mitochondrial pathway. Increases expression of p-PERK, PERK, ATF6, JNK, CHOP, and caspase-12. | sigmaaldrich.com |
| 5-(3-Phenylpropanamido)-2-(phenylsulfonamido)benzoic acid | Not specified in abstract | Acts as a dual inhibitor of anti-apoptotic proteins Mcl-1 and Bfl-1. |
Autophagy Modulation and Lysosomal Function
There is currently no available preclinical in vitro data from the reviewed scientific literature specifically detailing the modulation of autophagy or lysosomal function by this compound.
Mechanisms of Antiproliferative Activity at the Cellular Level
Tubulin Polymerization Interference
DNA Intercalation and Topoisomerase Inhibition
No preclinical in vitro studies were identified in the current body of scientific literature that investigate the potential of this compound to act as a DNA intercalator or an inhibitor of topoisomerase enzymes.
Antimicrobial Action Mechanisms (in vitro, non-human pathogens)
The antimicrobial properties of benzoic acid and its derivatives are well-documented, generally involving the disruption of microbial cell homeostasis. For 2-(3-Phenylaminopropionyloxy)-benzoic acid , a structurally analogous compound, significant antimicrobial activity has been demonstrated against a range of bacterial and fungal strains.
The proposed mechanism for benzoic acid derivatives involves the diffusion of the undissociated acid across the microbial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and acidifying the cell's interior. This disruption of the internal pH can inhibit glycolysis and other metabolic processes, ultimately leading to the cessation of growth and cell death.
Quantitative structure-activity relationship (QSAR) studies on N-phenylbenzamides suggest that the mechanism of antibacterial action may differ between Gram-positive and Gram-negative bacteria. For Gram-positive bacteria, with their thick cell walls, external electrostatic interactions appear to be dominant. In contrast, the more permeable cell wall of Gram-negative bacteria may allow for the entry of these molecules, leading to hydrophobic and steric interactions within the cell.
Table 2: Antimicrobial Activity of a Structurally Similar Compound: 2-(3-Phenylaminopropionyloxy)-benzoic acid
| Pathogen | Type | Activity | Reference |
|---|---|---|---|
| Escherichia coli | Bacterium (Gram-negative) | Significant | |
| Staphylococcus aureus | Bacterium (Gram-positive) | Significant | |
| Bacillus subtilis | Bacterium (Gram-positive) | Significant | |
| Pseudomonas aeruginosa | Bacterium (Gram-negative) | Significant | |
| Klebsiella pneumoniae | Bacterium (Gram-negative) | Significant | |
| Salmonella typhi | Bacterium (Gram-negative) | Significant | |
| Candida albicans | Fungus (Yeast) | Significant | |
| Rhizopus stolonifer | Fungus (Mold) | Significant | |
| Aspergillus niger | Fungus (Mold) | Significant |
Disruption of Microbial Cellular Homeostasis
The structural backbone of this compound, which includes a benzoic acid moiety, suggests a potential mechanism for disrupting the internal equilibrium of microbial cells. Weak acids, such as benzoic acid derivatives, are known to exert their antimicrobial effects by compromising the pH balance within the cytoplasm. nih.gov These molecules, in their undissociated form, can passively diffuse across the microbial cell membrane. Once inside the cell, where the pH is typically near neutral, the acid dissociates, releasing a proton and an anion. mdpi.com This process leads to the acidification of the cytoplasm, which can inhibit the function of various pH-sensitive enzymes and disrupt metabolic pathways.
Furthermore, studies on anthranilic acid derivatives have indicated that their antitubercular activity is linked to the carboxylic acid moiety, which induces intrabacterial acidification. mdpi.com This suggests that a similar mechanism could be at play for this compound, where the benzoic acid component contributes to a general disruption of the microbial cell's internal environment. The accumulation of the dissociated anion within the cell can also lead to osmotic stress and further disrupt cellular homeostasis.
Phenylacetic acid, a compound related to the 3-phenylpropanamido side chain, has also been identified as an antimicrobial agent produced by some bacteria, demonstrating activity against a range of bacteria and yeasts. nih.gov This lends further support to the idea that components of this compound can contribute to a hostile intracellular environment for microbes.
Interference with Cell Wall/Membrane Integrity
The integrity of the cell wall and membrane is crucial for microbial survival, and evidence from related compounds suggests that this compound may interfere with these structures. Research on a novel class of antibacterial anthranilic acids has provided evidence for the disruption of cell wall biosynthesis as a primary mode of action. dntb.gov.uaoup.com Resistance to these compounds was mapped to an essential integral membrane protein, SA1575, which is predicted to be involved in polysaccharide biosynthesis, a key component of the cell wall. dntb.gov.uaoup.com
The table below summarizes the minimum inhibitory concentrations (MICs) of various benzoic acid derivatives against Escherichia coli, illustrating how structural modifications influence antibacterial activity. This data, while not specific to this compound, provides context for the antimicrobial potential of this class of compounds.
| Compound | MIC (mg/mL) against E. coli | Reference |
| Benzoic Acid | 1 | nih.gov |
| 2-Hydroxybenzoic Acid | 1 | nih.gov |
| 3-Hydroxybenzoic Acid | >1 | nih.gov |
| 4-Hydroxybenzoic Acid | >1 | nih.gov |
| 2-Methoxybenzoic Acid | >1 | nih.gov |
| 3-Methoxybenzoic Acid | >1 | nih.gov |
| 4-Methoxybenzoic Acid | >1 | nih.gov |
| 3,4-Dihydroxybenzoic Acid | 1 | nih.gov |
| 3,4,5-Trihydroxybenzoic Acid | >1 | nih.gov |
Inhibition of Key Microbial Metabolic Enzymes
The disruption of essential metabolic pathways through enzyme inhibition is a well-established antimicrobial strategy. For compounds related to this compound, there is evidence of such interactions. Specifically, studies on the antifungal action of benzoate (B1203000) have shown that it can lead to a decrease in intracellular ATP levels. researchgate.net This energy depletion is suggested to be a consequence of the inhibition of key enzymes in the glycolytic pathway.
Research has indicated that benzoate causes an accumulation of hexose (B10828440) monophosphates and a decrease in intermediates that appear after the phosphofructokinase step in yeast glucose fermentation, pointing to this enzyme as a likely target. researchgate.net The inhibition of phosphofructokinase is more pronounced at an acidic pH, which aligns with the previously discussed mechanism of intracellular acidification. researchgate.net The resulting inhibition of glycolysis leads to a fall in ATP, thereby restricting microbial growth. researchgate.net
While these findings are for benzoate, the structural similarity to the benzoic acid portion of this compound suggests that it may also have the potential to inhibit crucial metabolic enzymes in susceptible microorganisms.
The following table presents data on the effect of benzoate on the levels of glycolytic intermediates in yeast, providing insight into the potential enzymatic targets.
| Metabolite | Change in Presence of Benzoate | Reference |
| Glucose 6-phosphate | Accumulation | researchgate.net |
| Fructose 6-phosphate | Accumulation | researchgate.net |
| Fructose 1,6-bisphosphate | Decrease | researchgate.net |
| ATP | Decrease | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton.
While one-dimensional (1D) NMR spectra provide initial information on the chemical environments of protons and carbons, multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assembling the structure of 2-(3-Phenylpropanamido)benzoic acid.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the phenyl rings, the protons of the propyl chain, the amide proton (N-H), and the carboxylic acid proton (O-H). The aromatic region would likely be complex due to overlapping signals, necessitating 2D techniques for clear assignment. The acidic proton of the carboxylic acid often appears as a broad singlet. docbrown.info
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propyl chain.
COSY: This experiment reveals proton-proton couplings, which would confirm the connectivity within the propyl chain (-CH₂-CH₂-CH₂-) and the coupling patterns within the two separate aromatic rings.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC: This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It would be crucial for connecting the key fragments of the molecule, for instance, by showing a correlation between the N-H proton and the carbonyl carbon of the amide, or between the benzylic protons of the propyl chain and the carbons of the phenyl ring.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | ~170 | To aromatic C of benzoic acid |
| Amide (-NH-) | 8.5 - 9.5 (s) | N/A | To amide C=O, to aromatic C of benzoic acid |
| Amide (-C=O) | N/A | ~168 | From -NH, from -CH₂- |
| Phenyl Ring (C₆H₅) | 7.2 - 7.4 (m) | 126 - 141 | Within the ring, from benzylic -CH₂- |
| Benzoic Acid Ring | 7.1 - 8.1 (m) | 120 - 140 | Within the ring, from -NH- |
| Propyl Chain (-CH₂-) | 2.5 - 3.0 (m) | 30 - 40 | To adjacent CH₂, to amide C=O, to phenyl ring |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing these different forms. researchgate.netnih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. irispublishers.com
The most common ssNMR technique for this purpose is ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS). Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts for the same carbon atoms due to differences in intermolecular interactions, such as hydrogen bonding and π-stacking, in their respective crystal structures. irispublishers.com This sensitivity allows ssNMR to detect the presence of different polymorphic forms in a bulk sample and can even be used for quantification. researchgate.netnih.gov
Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing exact information about a molecule's mass and elemental composition, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of this compound with high accuracy. By measuring the molecular ion's mass to several decimal places, HRMS can distinguish it from other ions with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₅NO₃), the expected exact mass can be calculated and compared to the measured value, with a minimal error (typically <5 ppm) confirming the molecular formula. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Nominal Mass | 269 |
| Exact Mass (Monoisotopic) | 269.1052 |
Tandem Mass Spectrometry (MS/MS) provides structural insights by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint.
The fragmentation of deprotonated this compound, [M-H]⁻, would likely proceed through characteristic pathways. A common fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), a 44 Da neutral loss. sci-hub.se Other likely fragmentation pathways involve the cleavage of the amide bond.
A proposed fragmentation pathway could include:
Decarboxylation: Loss of CO₂ from the carboxylate group to yield a major fragment ion.
Amide Bond Cleavage: Scission of the C-N bond or the bond between the carbonyl and the propyl chain, leading to fragments corresponding to the benzoic acid portion and the phenylpropanamido portion.
A study on related 2-(2'-R-phenyl)benzoic acids showed that a common fragmentation involves the expulsion of the substituent as a radical. researchgate.net A similar process could occur here. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. docbrown.infofu-berlin.de
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 268.1 [M-H]⁻ | 224.1 | 44.0 (CO₂) | [M-H-CO₂]⁻ |
| 268.1 [M-H]⁻ | 120.0 | 148.1 (C₁₀H₁₂N) | Anthranilate ion |
| 268.1 [M-H]⁻ | 148.1 | 120.0 (C₇H₄O₂) | Deprotonated phenylpropanamide |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties
Spectroscopic methods that use infrared and ultraviolet-visible light are fundamental for identifying functional groups and probing the electronic structure of molecules. itwreagents.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. researchgate.net For this compound, the IR spectrum would be dominated by several key absorptions. spectroscopyonline.com
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info
N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration.
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹.
C=O Stretches (Carbonyl): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1680-1630 cm⁻¹. spectroscopyonline.comcore.ac.uk
Fingerprint Region: The region from 1500-400 cm⁻¹ contains a complex pattern of peaks unique to the molecule, serving as a "fingerprint" for identification. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) |
| Amide | N-H Stretch | ~3300 |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide | N-H Bend (Amide II) | 1550 - 1510 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. It provides information about the electronic structure and conjugation within a molecule. itwreagents.com
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands arising from π → π* transitions within the two aromatic rings (benzoic acid and phenyl) and the amide group. The spectrum of benzoic acid itself typically shows absorption maxima around 230 nm and 270-280 nm. rsc.orgresearchgate.netresearchgate.net The presence of the phenylpropanamido substituent may cause slight shifts (either bathochromic or hypsochromic) in these absorption bands and potentially introduce new ones, depending on the extent of electronic interaction between the two ring systems. Studies on similar molecules like anthranilic acid and its derivatives also show characteristic UV absorption bands that are sensitive to molecular structure and solvent. researchgate.netnih.gov The pH of the solution will also significantly affect the spectrum, as deprotonation of the carboxylic acid to a carboxylate anion alters the electronic system of the chromophore. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry. However, a search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray structure for this compound has not yet been reported. Therefore, the following sections describe the general methodology that would be applied to characterize this compound should suitable single crystals be obtained.
The process of determining the crystal structure of this compound would commence with the growth of high-quality single crystals. This is often a trial-and-error process involving the slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
Once a suitable crystal is mounted on a goniometer, it is subjected to a focused beam of X-rays. Modern crystallographic studies typically employ a diffractometer equipped with a sensitive detector, such as a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector. The crystal is rotated in the X-ray beam, and a series of diffraction patterns, consisting of thousands of reflections, are collected at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and potential crystal degradation.
The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The integrated intensities of the reflections are used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is typically achieved using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by various metrics, including the R-factor (residual factor), the goodness-of-fit (GooF), and the residual electron density map.
For a hypothetical crystal of this compound, the crystallographic data would be presented in a standardized format, as shown in the interactive table below, which is currently populated with example data for a related benzoic acid derivative to illustrate the format.
Interactive Table: Example Crystallographic Data (Note: The following data is for illustrative purposes and does not represent the actual crystallographic data for this compound, which is not currently available.)
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅NO₃ |
| Formula Weight | 269.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| α (°) | 90 |
| β (°) | 105.12(3) |
| γ (°) | 90 |
| Volume (ų) | 1489.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.201 |
| Absorption Coeff. (mm⁻¹) | 0.083 |
| F(000) | 568 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 8543 |
| Independent Reflections | 2610 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.152 |
| Goodness-of-fit on F² | 1.05 |
Co-crystallization of a small molecule with its biological target, such as a protein or enzyme, is a powerful technique in structural biology and drug design. It provides a detailed snapshot of the binding mode of the ligand within the active site of the macromolecule, revealing the key intermolecular interactions responsible for its biological activity.
The process involves preparing a solution containing both the purified biological target and the ligand in an appropriate molar ratio and setting up crystallization trials under various conditions (e.g., different pH, precipitants, and temperatures). If successful, the resulting co-crystals are then subjected to X-ray diffraction analysis as described above.
A thorough search of the scientific literature indicates that there are currently no published reports of co-crystallization studies of this compound with any biological targets. Such studies would be highly valuable in elucidating its mechanism of action if a specific biological activity is identified.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. researchgate.netresearchgate.net
In a typical DFT study of 2-(3-Phenylpropanamido)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the non-bonding orbitals of the oxygen and nitrogen atoms. Conversely, the LUMO is likely distributed over the electron-deficient carboxylic acid group and the amide carbonyl, which can accept electron density. While specific DFT calculations for this exact compound are not widely published, data from analogous benzoic acid derivatives provide insight into the expected values.
Table 1: Representative Frontier Orbital Energies for Aromatic Carboxylic Acids
This table presents typical values derived from DFT calculations on similar compounds to illustrate the expected range for this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 to -5.5 | Indicates electron-donating capability. |
| ELUMO | -2.0 to -1.0 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.0 to 5.0 | A larger gap correlates with higher molecular stability and lower chemical reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecule's surface, using a color scale to denote different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.deresearchgate.net
For this compound, an MEP analysis would reveal:
Negative Potential: Concentrated around the oxygen atoms of the carboxyl and amide groups, making these sites the most likely to interact with positive charges or electrophiles.
Positive Potential: Located around the acidic proton of the carboxyl group and the amide N-H proton, identifying these as potential hydrogen bond donors and sites for nucleophilic interaction.
Neutral Potential: The phenyl rings would generally show a neutral (green) or slightly negative potential, characteristic of aromatic systems.
This analysis provides a clear, intuitive guide to the molecule's reactive behavior and its potential non-covalent interactions. uni-muenchen.de
An NBO analysis of this compound would likely highlight significant stabilization energies from several key interactions:
π → π interactions:* Delocalization of π-electrons across the two aromatic rings.
n → π interactions:* Donation of electron density from the lone pairs (n) of the oxygen and nitrogen atoms to the antibonding π* orbitals of the carbonyl groups.
Intramolecular Hydrogen Bonding: The analysis could also confirm and quantify the strength of a potential hydrogen bond between the amide proton and the carboxyl oxygen, which would contribute to a more stable, planar conformation.
Table 2: Illustrative NBO Analysis for Amide and Carboxylic Acid Moieties
This table shows typical stabilization energies for interactions found in molecules containing amide and carboxylic acid groups, based on published research on similar compounds.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (O) of C=O | π(C-N) of amide | ~30-40 | Resonance in amide |
| LP (N) of amide | π(C=O) of amide | ~50-60 | Resonance in amide |
| π (C=C) of ring | π(C=C) of ring | ~15-25 | π-conjugation researchgate.net |
| LP (O) of OH | σ(C-O) of carboxyl | ~5-10 | Hyperconjugation |
Molecular Docking and Dynamics Simulations with Hypothesized Biological Receptors
While the precise biological targets of this compound are not definitively established, research on structurally similar compounds allows for the formulation of credible hypotheses. For instance, derivatives like 5-(3-Phenylpropanamido)-2-(phenylsulfonamido)benzoic acid have been investigated as inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1. nih.gov Another related molecule, 5-Nitro-2-(3-phenylpropylamino)benzoic acid, is a known agonist of the GPR35 receptor. nih.gov These proteins represent plausible, hypothesized receptors for molecular docking and dynamics simulations.
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it binds to a target protein. nih.gov The process generates various poses of the ligand within the protein's binding site and scores them based on factors like electrostatic and van der Waals interactions. The resulting docking score and binding affinity (often expressed in kcal/mol) provide an estimate of the binding strength. researchgate.netbiorxiv.org
Docking simulations of this compound into a hypothesized receptor like the Mcl-1 BH3 binding groove would aim to predict:
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand. For example, the carboxyl group of the benzoic acid moiety is expected to form a critical hydrogen bond with a conserved arginine residue, similar to other known inhibitors. nih.gov
Binding Affinity: A quantitative score predicting the strength of the interaction. Lower binding energy values typically indicate a more favorable and stable binding.
Table 3: Hypothetical Docking Results for this compound with Mcl-1
This table is a predictive representation of potential docking outcomes based on studies of analogous inhibitors.
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -9.0 to -7.0 kcal/mol | Suggests a strong and stable binding interaction. |
| Hydrogen Bonds | Arg263, Asn260 | The carboxylate group likely forms a key hydrogen bond with Arginine 263. nih.gov |
| Hydrophobic Contacts | Val220, Met250, Val253 | The phenyl rings are predicted to fit into hydrophobic pockets of the receptor. nih.gov |
Following molecular docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility and conformational changes of both the ligand and the protein upon binding. nih.gov
For the this compound-receptor complex, MD simulations would be used to:
Assess Stability: Confirm if the binding pose predicted by docking is stable or if the ligand shifts to a different conformation.
Analyze Conformational Changes: Investigate how the flexible 3-phenylpropanamido side chain adapts its conformation within the binding pocket to optimize interactions. nih.gov It can also reveal whether the protein undergoes induced-fit changes to accommodate the ligand.
Calculate Binding Free Energy: More advanced calculations, such as MM/PBSA or MM/GBSA, can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the initial docking scores.
These simulations provide a dynamic view of the molecular recognition process, which is essential for understanding the structural basis of a ligand's biological activity. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.comnih.gov This model then serves as a 3D query in virtual screening, a process that involves searching large databases of chemical compounds to identify potential new ligands that match the pharmacophore and are therefore likely to be active. acs.orgnih.gov
While specific pharmacophore models for "this compound" are not extensively documented in public literature, the structural motifs of this compound—a benzoic acid derivative with an amide linkage to a phenylpropyl group—are of significant interest in medicinal chemistry. For instance, benzoic acid derivatives have been the focus of structure-based virtual screening efforts to identify novel inhibitors of enzymes such as the trans-sialidase from Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov In such studies, a library of compounds is screened in silico to predict their binding affinity to the target protein.
One area of investigation for "this compound" could be as an inhibitor for Trypanosoma cruzi trans-sialidase (TcTS). This enzyme is crucial for the parasite's survival and has no human counterpart, making it an attractive drug target. nih.gov Researchers have developed e-pharmacophore models for TcTS inhibitors, which typically include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, to screen large compound databases for potential hits. nih.gov Given that derivatives of phenylpropanoids have been synthesized and shown trypanocidal activity, with molecular docking studies suggesting inhibition of essential T. cruzi enzymes, the scaffold of "this compound" presents a promising candidate for similar investigations. capes.gov.br
The general workflow for such a study would involve:
Target Identification: Selecting a protein target where the structural features of "this compound" are likely to interact favorably.
Pharmacophore Model Generation: Developing a pharmacophore model based on known inhibitors of the target or the ligand-binding site of the protein.
Virtual Screening: Using the pharmacophore model to screen a virtual library of compounds containing the "this compound" scaffold.
Molecular Docking and Scoring: Docking the hit compounds into the active site of the target protein to predict their binding mode and affinity.
ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates through computational models.
This approach allows for the rapid and cost-effective identification of potential lead compounds for further experimental validation.
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for various applications in photonics, including optical switching and data processing. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are known to possess significant NLO properties. nih.gov
The molecular structure of "this compound," which contains aromatic rings (phenyl and benzoic acid moieties) connected by a flexible propanamide linker, suggests that it could exhibit NLO properties. The amide group can act as a bridge in a donor-π-acceptor system, which is a common feature in molecules with high NLO activity.
Investigations into the NLO properties of a compound like "this compound" would typically involve both theoretical and experimental approaches. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the hyperpolarizability of the molecule, which is a measure of its NLO response. These calculations can predict the NLO potential of a molecule before it is synthesized and tested experimentally.
Experimental techniques such as the Z-scan method are employed to measure the non-linear absorption and refraction of a material. nih.gov Studies on other aromatic amides and benzoic acid derivatives have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can significantly influence the NLO response. acs.org For instance, research on thiazolidine-amides has explored the relationship between their structure and optical properties. elifesciences.org
Future Research Directions and Potential for Molecular Probe Development
Design and Synthesis of Photoactivatable Derivatives for Optogenetic Applications
Optogenetics requires molecules that can be controlled by light. Designing photoactivatable derivatives of 2-(3-Phenylpropanamido)benzoic acid involves incorporating a photolabile protecting group or a photo-isomerizable moiety. This would allow for precise spatial and temporal control over the compound's biological activity.
A proven strategy involves the synthesis of photoaffinity analogs. For instance, research on related compounds like 5-nitro-2-(3-phenylpropylamino)-benzoic acid has shown that introducing an azido (B1232118) group can create a photoaffinity label. nih.govosti.gov Upon irradiation with light, the aryl azide (B81097) forms a highly reactive nitrene that can covalently bind to nearby biological targets, such as protein channels. nih.gov This approach could be adapted for this compound to identify its molecular targets.
The design process would involve:
Selection of a Photoreactive Group: An azide or a nitrobenzyl cage are common choices.
Synthesis: The photoreactive group would be chemically attached to the phenyl ring or the benzoic acid core of the parent compound.
Characterization: The resulting derivative would be tested for its ability to respond to specific wavelengths of light and for its biological activity in the "caged" (inactive) and "uncaged" (active) states.
These light-sensitive derivatives could serve as powerful tools for studying cellular signaling pathways with high precision.
Development of Fluorescent Probes for Cellular Imaging and Target Validation
Fluorescent probes are indispensable tools in modern cell biology, used to visualize and track molecules within living cells. nih.govnih.gov The this compound scaffold can be developed into such probes by conjugating it to a fluorophore. The core compound would act as the "recognition unit," binding to a specific biological target, while the attached fluorophore would provide the optical signal.
The development strategy would include several key steps:
Fluorophore Selection: A suitable fluorophore (e.g., fluorescein, rhodamine, or a custom dye) would be chosen based on desired photophysical properties like brightness and spectral characteristics. rsc.org
Linker Chemistry: A stable chemical linker would be designed to connect the fluorophore to the this compound scaffold without disrupting its binding to the target.
Sensing Mechanism: The probe could be designed as an "off-on" switch, where fluorescence is quenched until the probe binds to its target, leading to a significant increase in signal. nih.govsemanticscholar.org This provides a high signal-to-noise ratio, which is crucial for cellular imaging. semanticscholar.org
Such probes would enable real-time monitoring of the compound's distribution within cells and help validate its engagement with specific intracellular targets. nih.govnih.gov
Exploration of this compound as a Scaffold for Covalent Modulators
Covalent modulators are therapeutic agents that form a permanent chemical bond with their biological target. This can lead to enhanced potency and a longer duration of action. nih.govresearchgate.net The this compound structure is an ideal starting point for designing covalent modulators.
The design principle involves incorporating a mildly reactive electrophilic group, often called a "warhead," onto the scaffold. This warhead is designed to react with a nucleophilic amino acid residue (like cysteine) in the binding site of the target protein.
| Warhead Group | Target Residue | Covalent Bond Type |
| Acrylamide | Cysteine | Michael Adduct |
| Chloroacetamide | Cysteine, Lysine | Thioether, Amine |
| Fluorosulfonyl | Tyrosine, Serine | Sulfonate Ester |
| Epoxide | Cysteine, Histidine | Thioether, Alkylated Imidazole |
This table outlines common electrophilic warheads that could be incorporated into the this compound scaffold to create covalent modulators.
By appending one of these groups to the core structure, researchers could create a molecule that first binds non-covalently to its target, guided by the scaffold's inherent affinity, and then forms a permanent covalent bond. This strategy combines the benefits of high specificity, derived from the scaffold, with the potent and durable effects of covalent inhibition. nih.govdrugdiscoverytoday.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. researchgate.netnih.gov These computational tools can be applied to the this compound scaffold in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on a library of synthesized derivatives and their measured biological activities. researchgate.net The resulting model could then predict the activity of new, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov
Prediction of Properties: Deep learning models can predict crucial absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify and eliminate compounds likely to fail in later stages of development. nih.govnih.gov
By integrating AI and ML, the process of developing new derivatives can be made significantly more efficient and cost-effective, reducing the time and resources needed to identify lead compounds. nih.gov
Investigation of Material Science Applications for this compound and its Derivatives
The chemical structure of this compound also suggests potential applications in material science. Benzoic acid and its derivatives are known to be useful in the synthesis of polymers and functional materials. nih.govresearchgate.net
Potential applications include:
Monomer for Polymer Synthesis: The carboxylic acid group on the benzoic acid ring and the amide group could potentially participate in polymerization reactions, such as the formation of polyamides or polyesters. researchgate.netresearchgate.net This could lead to new polymers with unique thermal or mechanical properties.
Functional Additives: The compound could be incorporated into existing polymer matrices to confer specific properties. For example, derivatives of benzoic acid have been used to create biodegradable thermogels for drug delivery. nih.gov
Self-Assembled Monolayers (SAMs): Carboxylic acids are known to form self-assembled monolayers on various surfaces. Derivatives of this compound could be used to create functionalized surfaces with tailored chemical properties, which is relevant for applications in nanotechnology and semiconductor manufacturing. mdpi.com
Crystalline Materials: The compound could be used as a guest molecule within the nanoporous crystalline phases of certain polymers, potentially altering the material's properties or serving as a controlled-release agent. mdpi.com
Exploring these avenues could lead to the development of novel materials with applications ranging from biomedical devices to advanced manufacturing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Phenylpropanamido)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling 3-phenylpropanoyl chloride with 2-aminobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Optimization includes controlling stoichiometry, temperature, and solvent purity to minimize side reactions like hydrolysis of the acyl chloride intermediate. Post-synthesis purification via recrystallization or column chromatography is critical . Retrosynthetic AI tools suggest alternative one-step routes using amidation catalysts, such as carbodiimides, to improve yield .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. SHELX software (e.g., SHELXL) is widely used for structure refinement. Challenges include resolving disorder in the phenylpropanamido side chain and addressing twinning or low-resolution data. Anomalous dispersion corrections and iterative least-squares refinement are employed to improve accuracy .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Store in a dry, ventilated area away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Waste disposal should follow local regulations for organic acids, with neutralization using dilute NaOH prior to disposal .
Advanced Research Questions
Q. How can computational molecular docking predict the interactions of this compound with biological targets like PPARα?
- Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite assess binding affinity (ΔGbinding) to receptor pockets. For example, derivatives of benzoic acid analogs show preferential binding to PPARα via hydrogen bonding with residues like Tyr314 and His440. Validation includes comparing computed ΔG values with experimental IC₅₀ data (Table 1, ΔGbinding = -8.2 kcal/mol for high-affinity analogs) .
Q. What LC-MS methodologies are effective in quantifying metabolic stability and identifying degradation products?
- Methodological Answer : Reverse-phase LC-MS with a C18 column and ESI ionization monitors the parent compound (m/z ~284.3) and metabolites. In vitro assays using liver microsomes (e.g., rat S9 fraction) under NADPH supplementation identify oxidative metabolites. Quantification requires calibration curves with deuterated internal standards to account for matrix effects .
Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. IR) during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is key. For instance, if NMR suggests an amide linkage but IR lacks a strong N-H stretch, employ 2D NMR (HSQC, HMBC) to confirm connectivity. Computational IR spectrum prediction (e.g., DFT at B3LYP/6-31G* level) can identify discrepancies due to solvent effects or tautomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
